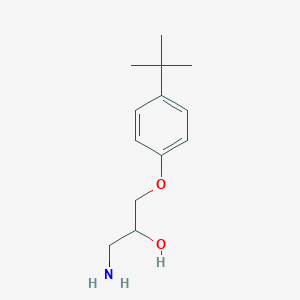

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3-(4-tert-butylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNCSYWIVAILJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377887 | |

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41403-84-3 | |

| Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Chemical Structure: A Technical Guide to 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the chemical compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. This document outlines the expected outcomes from key analytical techniques and provides detailed experimental protocols for its characterization.

Chemical Identity and Properties

This compound is a substituted aryloxypropanolamine. It possesses a chiral center at the second carbon of the propanol backbone, indicating the potential for stereoisomers.

| Identifier | Value |

| IUPAC Name | 1-amino-3-(4-tert-butylphenoxy)propan-2-ol[1] |

| CAS Number | 41403-84-3[1][2] |

| Molecular Formula | C₁₃H₂₁NO₂[1][2] |

| Molecular Weight | 223.31 g/mol [1][2] |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(CN)O[1] |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process. A common approach in the synthesis of aryloxypropanolamines involves the reaction of a substituted phenol with an epoxide, followed by the introduction of the amino group. A plausible synthetic route is the reaction of 4-tert-butylphenol with epichlorohydrin to form an epoxide intermediate, which is then opened by ammonia. An alternative reported synthesis involves the reduction of 2-amino-3-[4-(1,1-dimethylethyl)phenoxy]propionic acid using a reducing agent like lithium aluminum hydride.[3]

Caption: General synthetic pathway for this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 2H | Ar-H (ortho to O) |

| ~6.85 | Doublet | 2H | Ar-H (meta to O) |

| ~4.00 | Multiplet | 1H | CH(OH) |

| ~3.90 | Doublet of Doublets | 1H | O-CH₂ (diastereotopic) |

| ~3.80 | Doublet of Doublets | 1H | O-CH₂ (diastereotopic) |

| ~2.90 | Doublet of Doublets | 1H | N-CH₂ (diastereotopic) |

| ~2.75 | Doublet of Doublets | 1H | N-CH₂ (diastereotopic) |

| (Variable) | Broad Singlet | 3H | OH, NH₂ |

| 1.30 | Singlet | 9H | C(CH₃)₃ |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | Ar-C (para to t-Bu, attached to O) |

| ~143.5 | Ar-C (ipso, attached to t-Bu) |

| ~126.5 | Ar-CH (meta to O) |

| ~114.0 | Ar-CH (ortho to O) |

| ~72.0 | O-CH₂ |

| ~70.0 | CH(OH) |

| ~45.0 | N-CH₂ |

| 34.2 | C(CH₃)₃ |

| 31.7 | C(CH₃)₃ |

IR Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3050-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Strong | Aliphatic C-H stretching |

| 1610, 1510 | Medium-Strong | Aromatic C=C stretching |

| 1240 | Strong | Aryl-O-C stretching (asymmetric) |

| 1180 | Medium | C-O stretching (alcohol) |

| 1040 | Strong | Aryl-O-C stretching (symmetric) |

| 830 | Strong | p-disubstituted benzene C-H bending |

Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 223 | Moderate | [M]⁺ (Molecular Ion) |

| 206 | Low | [M-NH₃]⁺ |

| 178 | Low | [M-CH₂NH₂OH]⁺ |

| 150 | High | [HOC₆H₄C(CH₃)₃]⁺ |

| 135 | Very High | [C₆H₅C(CH₃)₃]⁺ (Base Peak) |

| 74 | Moderate | [CH₂(OH)CH₂NH₂]⁺ |

| 57 | High | [C(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1 second, acquisition time of 4 seconds, and a spectral width of 16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024 scans, relaxation delay of 2 seconds, acquisition time of 1 second, and a spectral width of 240 ppm.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the structure elucidation of a novel chemical compound.

References

An In-depth Technical Guide to the Synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, a molecule of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and the potential pharmacological context of this compound, with a focus on its classification as a phenoxypropanolamine, a class of compounds often associated with β-adrenergic receptor modulation.

Introduction

This compound is a primary amino alcohol derivative of 4-tert-butylphenol. Its structural motif, aryloxypropanolamine, is a well-established pharmacophore found in a wide range of β-adrenergic receptor antagonists, commonly known as beta-blockers. These agents are of significant therapeutic importance in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias. The synthesis of novel aryloxypropanolamine analogs remains an active area of research for the development of new therapeutic agents with improved selectivity and pharmacokinetic profiles.

Synthetic Pathway

The most common and direct synthetic route to this compound proceeds via a two-step sequence starting from 4-tert-butylphenol.

Step 1: Synthesis of the Epoxide Intermediate

The first step involves the reaction of 4-tert-butylphenol with epichlorohydrin under basic conditions. The phenoxide ion, generated in situ by a base, acts as a nucleophile, attacking the terminal carbon of epichlorohydrin and displacing the chloride ion. This is followed by an intramolecular cyclization to form the epoxide, 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

Step 2: Ring-Opening of the Epoxide

The second step is the nucleophilic ring-opening of the synthesized epoxide with ammonia. This reaction, known as aminolysis, results in the formation of the desired product, this compound. The attack of the amine typically occurs at the less sterically hindered terminal carbon of the epoxide ring.

Experimental Protocols

Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane (Intermediate)

Materials:

-

4-tert-butylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

A suitable solvent (e.g., methanol, ethanol, or a biphasic system with a phase-transfer catalyst)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

To a solution of 4-tert-butylphenol in a suitable solvent, add a stoichiometric equivalent of a base (e.g., NaOH or KOH) to generate the phenoxide.

-

Add an excess of epichlorohydrin to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent.

-

The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude epoxide.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of this compound (Final Product)

Materials:

-

1-(4-tert-butylphenoxy)-2,3-epoxypropane

-

Aqueous ammonia or ammonia in a suitable solvent (e.g., methanol)

-

Solvent for workup and purification

Procedure:

-

Dissolve the epoxide intermediate, 1-(4-tert-butylphenoxy)-2,3-epoxypropane, in a suitable solvent such as methanol or ethanol.

-

Add a large excess of aqueous ammonia to the solution.

-

The reaction mixture is stirred at room temperature or heated in a sealed vessel to a moderate temperature (e.g., 50-80 °C) for several hours. The reaction progress can be monitored by TLC.

-

After the reaction is complete, the solvent and excess ammonia are removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water to remove any remaining inorganic salts.

-

The organic layer is dried and the solvent is evaporated to give the crude product.

-

The final product can be purified by crystallization from a suitable solvent or by column chromatography.

Data Presentation

The following table summarizes the expected reagents and general conditions for the synthesis. Please note that specific quantitative data such as reaction times, temperatures, and yields would need to be optimized experimentally.

| Step | Reactants | Reagents/Solvents | General Conditions | Product |

| 1 | 4-tert-butylphenol, Epichlorohydrin | NaOH or KOH, Methanol/Ethanol or Phase Transfer Catalyst | Room temperature to gentle heating, several hours | 1-(4-tert-butylphenoxy)-2,3-epoxypropane |

| 2 | 1-(4-tert-butylphenoxy)-2,3-epoxypropane | Aqueous Ammonia, Methanol/Ethanol | Room temperature to 80°C, several hours | This compound |

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Potential Signaling Pathway: β-Adrenergic Receptor Antagonism

Given its structural class, this compound is a candidate for a β-adrenergic receptor antagonist. The diagram below illustrates the general signaling pathway of β-adrenergic receptors and the likely point of intervention for a beta-blocker.

Caption: β-Adrenergic receptor signaling and antagonism.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of an epoxide intermediate from 4-tert-butylphenol and epichlorohydrin, followed by aminolysis. This synthetic route is versatile and can be adapted for the preparation of a variety of related phenoxypropanolamine derivatives. The structural similarity of the target compound to known β-blockers suggests that its pharmacological evaluation against β-adrenergic receptors would be a logical next step in its development as a potential therapeutic agent. Further studies are required to determine the specific biological activity and pharmacokinetic profile of this compound.

"1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol CAS number 41403-84-3"

CAS Number: 41403-84-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, CAS number 41403-84-3. Due to the limited availability of published research specifically on this molecule, this document synthesizes available data on its chemical properties, provides a detailed synthesis protocol, and explores the potential pharmacological activities by examining closely related structural analogs. The guide includes quantitative data on physicochemical properties, a detailed experimental protocol for assessing antimicrobial activity based on studies of similar compounds, and visualizations of a potential mechanism of action. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of phenoxy propanolamine derivatives.

Chemical and Physical Properties

This compound is a primary amine and a secondary alcohol belonging to the class of phenoxy propanolamines. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 41403-84-3 | [1][2] |

| Molecular Formula | C13H21NO2 | [1][2] |

| Molecular Weight | 223.31 g/mol | [1][2] |

| Appearance | White powder | |

| Purity | Typically ≥97% | |

| Storage | Sealed and preserved in a cool, dry place | |

| Solubility | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Synthesis

A general synthesis method for this compound can be adapted from standard procedures for related phenoxy propanolamines. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-tert-butylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Ammonia (aqueous solution)

-

Suitable solvents (e.g., ethanol, water)

Procedure:

-

Step 1: Synthesis of 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane.

-

Dissolve 4-tert-butylphenol in a suitable solvent, such as aqueous ethanol.

-

Add a stoichiometric equivalent of sodium hydroxide to form the sodium phenoxide salt.

-

To this solution, add epichlorohydrin dropwise with stirring at a controlled temperature (e.g., room temperature to 50°C).

-

After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude epoxide.

-

-

Step 2: Aminolysis of the Epoxide.

-

Dissolve the crude 1-(4-tert-butyl-phenoxy)-2,3-epoxypropane in a solvent like ethanol.

-

Add an excess of aqueous ammonia to the solution.

-

Heat the reaction mixture in a sealed vessel to a temperature of 80-100°C for several hours.

-

Monitor the reaction by TLC until the epoxide is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.

-

Potential Pharmacological Activity

While specific pharmacological data for this compound is not available in the public domain, the phenoxy propanolamine scaffold is a common motif in a variety of biologically active molecules, most notably as β-adrenergic receptor antagonists (beta-blockers).

Adrenergic Receptor Modulation

The structural similarity to well-known beta-blockers suggests that this compound may interact with adrenergic receptors. The general mechanism of action for this class of drugs involves competitive inhibition of catecholamines (e.g., adrenaline and noradrenaline) at β-adrenergic receptors. This can lead to a variety of physiological effects, including a reduction in heart rate, blood pressure, and cardiac output.

Below is a conceptual diagram illustrating the potential signaling pathway that could be modulated by a phenoxy propanolamine derivative acting as a β-adrenergic antagonist.

Caption: Hypothetical signaling pathway of a β-adrenergic receptor antagonist.

Antimicrobial Activity

Research on structurally similar compounds, specifically 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives, has demonstrated antimicrobial activity. These findings suggest that this compound may also possess such properties. The study on these related compounds provides a framework for evaluating the antimicrobial potential of the title compound.

Table of Antimicrobial Activity for a Structurally Related Compound (1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivative)

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

| Staphylococcus aureus | 0.78 - 12.5 |

| Escherichia coli | 12.5 - >100 |

| Pseudomonas aeruginosa | 25 - >100 |

| Candida albicans | 1.56 - 50 |

Note: The data presented is for a structurally related compound and should be considered as indicative of potential activity for this compound.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from studies on structurally related antimicrobial agents.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Appropriate culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum:

-

Grow microbial cultures overnight in their respective media.

-

Dilute the cultures to achieve a standardized concentration (e.g., 1 x 10^5 CFU/mL for bacteria, 1 x 10^3 CFU/mL for fungi).

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the appropriate culture medium in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well containing the diluted test compound.

-

Include positive controls (microbes in medium without the compound) and negative controls (medium only).

-

Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the test compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

-

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

This compound is a chemical entity with potential for biological activity, particularly in the areas of adrenergic receptor modulation and antimicrobial effects, based on its structural characteristics and the activities of related compounds. The lack of specific research on this molecule presents an opportunity for novel investigations.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Evaluating the binding affinity and functional activity of the compound at a wide range of receptors, ion channels, and enzymes.

-

In-depth Antimicrobial Studies: Determining the MIC against a broader panel of pathogenic bacteria and fungi, and investigating its mechanism of antimicrobial action.

-

In vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of the compound in relevant animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the key structural features required for its biological activity.

This technical guide serves as a starting point for researchers to explore the potential of this compound in drug discovery and development.

References

"physical and chemical properties of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Structure

This compound is a member of the aryloxypropanolamine class of compounds, which are recognized for their interactions with adrenergic receptors.

| Identifier | Value |

| IUPAC Name | 1-amino-3-(4-tert-butylphenoxy)propan-2-ol[1] |

| CAS Number | 41403-84-3[1][2][3] |

| Molecular Formula | C₁₃H₂₁NO₂[1][2] |

| Molecular Weight | 223.31 g/mol [1][2] |

| Chemical Structure |  |

Physical and Chemical Properties

While experimentally determined data for this specific molecule is limited in publicly available literature, a combination of data from chemical suppliers and computational predictions provides insight into its characteristics.

Tabulated Physical Properties

The following table summarizes the available physical property data for this compound.

| Property | Value | Source |

| Appearance | White powder | [4] |

| Purity | ≥97% | [2] |

| XLogP3 | 2.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donors | 3 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptors | 3 | PubChem (Computed)[1] |

| Rotatable Bond Count | 6 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 55.5 Ų | PubChem (Computed)[1] |

| Monoisotopic Mass | 223.157228913 Da | PubChem (Computed)[1] |

Note: Many of the listed values are computationally predicted and should be confirmed through experimental validation.

Experimental Protocols

General Synthesis of Aryloxypropanolamines

A common route for the synthesis of aryloxypropanolamines involves the reaction of a substituted phenol with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine.

-

Epoxide Formation: 4-tert-butylphenol would be reacted with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the intermediate epoxide, 1-(4-tert-butylphenoxy)-2,3-epoxypropane. The reaction is typically carried out in a suitable solvent, and the temperature is controlled to manage the exothermic reaction.

-

Ring-Opening Amination: The resulting epoxide is then subjected to a ring-opening reaction with a source of ammonia. This step introduces the amino group to the propanol backbone, yielding the final product, this compound. The reaction conditions, such as solvent, temperature, and pressure, would need to be optimized to achieve a good yield and purity.

Characterization Methods

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be essential to elucidate the chemical structure of the molecule by identifying the different chemical environments of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH₂), and ether (C-O-C) groups.

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

-

Melting Point Analysis: The melting point of the purified solid would be determined as an indicator of its purity.

Potential Biological Activity and Signaling Pathway

As an aryloxypropanolamine, this compound is structurally related to a class of compounds known as beta-blockers. These compounds act as antagonists or partial agonists at beta-adrenergic receptors.

Beta-Adrenergic Signaling Pathway

The beta-adrenergic signaling pathway is a crucial physiological mechanism that mediates the "fight-or-flight" response.

-

Ligand Binding: The pathway is initiated by the binding of catecholamines, such as adrenaline and noradrenaline, to beta-adrenergic receptors on the cell surface.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of an associated G-protein (specifically Gs).

-

Adenylyl Cyclase Activation: The activated G-protein then stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

-

Protein Kinase A Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream target proteins, leading to a cascade of events that result in the final cellular response, which can include increased heart rate, bronchodilation, and metabolic changes.

Given its structure, this compound could potentially modulate this pathway by competing with endogenous catecholamines for binding to the beta-adrenergic receptor. Further research would be necessary to determine its specific activity (antagonist, partial agonist, or agonist) and its selectivity for different beta-adrenergic receptor subtypes (β₁, β₂, β₃).

Conclusion

This compound is a compound of interest for further investigation, particularly in the context of adrenergic receptor pharmacology. While comprehensive experimental data is currently sparse in the public domain, its structural similarity to known beta-blockers suggests a potential for biological activity. The information and proposed experimental workflows provided in this guide serve as a foundation for future research and development endeavors involving this molecule. It is imperative that the computationally derived properties are validated through rigorous experimental work.

References

- 1. This compound | C13H21NO2 | CID 2770885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound|CAS 41403-84-3|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. This compound, CasNo.41403-84-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

In-depth Technical Guide: 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

An Examination of a Novel B-Adrenergic Antagonist

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document provides a comprehensive analysis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol, a synthetic compound with potential therapeutic applications. While direct experimental data on its mechanism of action is limited in publicly accessible literature, its structural similarity to well-characterized β-adrenergic antagonists, such as penbutolol, provides a strong basis for inferring its pharmacological profile. This guide synthesizes available chemical information with the established mechanisms of related compounds to present a scientifically grounded hypothesis on its function. We will explore its likely interaction with β-adrenergic receptors, the subsequent impact on intracellular signaling cascades, and potential physiological effects. Furthermore, this guide outlines established experimental protocols that could be employed to empirically validate the proposed mechanism of action.

Introduction

This compound is a small molecule belonging to the aryloxypropanolamine class of compounds.[1] This class is renowned for its members that act as antagonists at β-adrenergic receptors, playing a crucial role in the management of cardiovascular diseases. The core structure, featuring a propan-2-ol backbone linked to an amino group and a substituted phenoxy ring, is a key pharmacophore for β-blockade. The specific substitutions, in this case, a tert-butyl group on the phenoxy ring, can significantly influence the compound's affinity, selectivity, and pharmacokinetic properties. Given the absence of direct studies on this particular molecule, this guide will draw parallels with the well-documented pharmacology of structurally analogous β-blockers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and in the design of experimental assays.

| Property | Value | Source |

| Molecular Formula | C13H21NO2 | PubChem[1] |

| Molecular Weight | 223.31 g/mol | PubChem[1] |

| CAS Number | 41403-84-3 | PubChem[1] |

| IUPAC Name | 1-amino-3-(4-tert-butylphenoxy)propan-2-ol | PubChem[1] |

| Appearance | White powder | Various Suppliers[2] |

| Purity | ≥97% | Various Suppliers[3] |

Proposed Mechanism of Action: β-Adrenergic Receptor Antagonism

Based on its structural features, this compound is hypothesized to act as a non-selective antagonist of β-adrenergic receptors (β1 and β2). This mechanism is analogous to that of penbutolol, which also possesses a tert-butyl amino group and a substituted phenoxy moiety.[4]

Signaling Pathway:

The proposed signaling pathway is depicted in the following diagram. Under normal physiological conditions, catecholamines (e.g., adrenaline, noradrenaline) bind to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding activates the associated Gs protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA proceeds to phosphorylate various downstream targets, resulting in a physiological response such as increased heart rate and force of contraction.

As a β-blocker, this compound would competitively inhibit the binding of catecholamines to the β-adrenergic receptors, thereby attenuating this signaling cascade.

Caption: Proposed mechanism of β-adrenergic receptor antagonism.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments would be necessary. The following are detailed protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for β1 and β2 adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing high levels of β1 (e.g., rat heart) or β2 (e.g., rat lung) adrenergic receptors.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.

-

Radioligand: Use a radiolabeled antagonist, such as [3H]dihydroalprenolol ([3H]DHA), at a concentration close to its Kd.

-

Competition Binding: Incubate the membranes with the radioligand and varying concentrations of this compound (e.g., 10^-10 to 10^-4 M).

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Caption: Workflow for radioligand binding assay.

Functional cAMP Assay

Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-stimulated cAMP production.

Methodology:

-

Cell Culture: Use a cell line stably expressing either β1 or β2 adrenergic receptors (e.g., CHO-K1 cells).

-

Cell Plating: Seed the cells in 96-well plates and grow to confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15 minutes).

-

Agonist Stimulation: Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at its EC50 concentration.

-

cAMP Measurement: After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 for the inhibition of agonist-induced cAMP production.

Potential Therapeutic Implications

Assuming this compound acts as a β-blocker, it could have therapeutic potential in the management of:

-

Hypertension: By blocking β1 receptors in the heart, it would reduce heart rate and cardiac output, leading to a decrease in blood pressure.[4]

-

Angina Pectoris: By reducing myocardial oxygen demand.

-

Arrhythmias: By suppressing ectopic pacemaker activity.

Further studies would be required to determine its selectivity, potency, and pharmacokinetic profile to fully assess its therapeutic utility.

Conclusion

While direct experimental evidence is currently lacking, the structural analogy of this compound to known β-adrenergic antagonists provides a strong foundation for predicting its mechanism of action. The proposed mechanism involves the competitive antagonism of β-adrenergic receptors, leading to the attenuation of the cAMP signaling pathway. The experimental protocols outlined in this guide provide a clear path for the empirical validation of this hypothesis. Further research into this compound is warranted to explore its potential as a novel therapeutic agent.

References

An In-Depth Technical Guide to the Biological Activity of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the biological activities of the novel compound 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol. Based on its structural features as a phenoxypropanolamine, this document outlines the scientific rationale and detailed experimental protocols to explore its hypothesized dual potential as a β-adrenergic receptor antagonist and a broad-spectrum antimicrobial agent. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluation of this compound, offering insights into its synthesis, in vitro and in vivo characterization, and preliminary safety assessment.

Introduction and Rationale

This compound is a synthetic organic molecule belonging to the well-established class of aryloxypropanolamines. This chemical family is renowned for its significant pharmacological activities, most notably as β-adrenergic receptor antagonists, commonly known as beta-blockers.[1] The core structure, featuring a propan-2-ol backbone linked to an aromatic ring via an ether linkage and bearing an amino group, is a critical pharmacophore for interaction with β-adrenergic receptors.[1] The specific substitution of a tert-butyl group at the para position of the phenoxy ring suggests a modulation of its pharmacological profile, potentially influencing its selectivity and potency.[2]

Furthermore, recent studies on structurally similar aminopropanol derivatives have revealed promising antimicrobial and antifungal properties.[3] This emerging evidence suggests that this compound may possess a dual-activity profile, making it a compelling candidate for further investigation in both cardiovascular and infectious disease research. This guide provides a prospective analysis of its potential biological activities and a detailed roadmap for its comprehensive evaluation.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The key properties of this compound are summarized in the table below, based on available data.[4]

| Property | Value | Source |

| IUPAC Name | 1-amino-3-(4-tert-butylphenoxy)propan-2-ol | [4] |

| CAS Number | 41403-84-3 | [4] |

| Molecular Formula | C₁₃H₂₁NO₂ | [4] |

| Molecular Weight | 223.31 g/mol | [4] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC(CN)O | [4] |

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from the readily available 4-tert-butylphenol. The proposed synthetic route is outlined below.

Hypothesized Biological Activities

β-Adrenergic Blocking Activity: A Structure-Activity Relationship (SAR) Perspective

The phenoxypropanolamine scaffold is the cornerstone of a multitude of beta-blockers.[1] The structural features of this compound strongly suggest its potential as a β-adrenergic antagonist. Key structural determinants for this activity include:

-

The Propan-2-ol Side Chain: The hydroxyl group on the second carbon and the secondary amine are crucial for binding to the β-adrenergic receptor.[1]

-

The Aromatic Ring: The phenoxy group provides the necessary lipophilicity and aromatic interaction with the receptor.[1]

-

The Amino Group Substituent: While the primary amino group in the target compound is less common than the isopropyl or tert-butyl substitutions seen in drugs like propranolol and atenolol, it is still expected to allow for interaction with the receptor.[2]

-

The Para-tert-butyl Group: The bulky tert-butyl group at the para position of the phenoxy ring is anticipated to influence the compound's selectivity for β₁ over β₂ receptors and its overall potency.[2] Generally, para-substitution can confer cardioselectivity.[5]

Antimicrobial Activity: Insights from Analogs

Studies on 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives have demonstrated significant antibacterial and antifungal activity.[3] These compounds were shown to be effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts.[3] The proposed mechanism of action for similar aminopropanol derivatives involves disruption of the microbial cell membrane.[6] The lipophilic nature of the tert-butyl substituted phenoxy ring in this compound likely facilitates its interaction with and perturbation of the lipid bilayer of microbial cell membranes.

Proposed Experimental Workflows for Biological Characterization

The following sections detail the proposed experimental protocols to systematically evaluate the hypothesized biological activities of this compound.

In Vitro Evaluation of β-Adrenergic Receptor Antagonism

A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[7] This assay will quantify the binding affinity of the test compound for human β₁ and β₂ adrenergic receptors.

Detailed Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing human β₁ or β₂ adrenergic receptors (e.g., CHO or HEK293 cells).

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

-

Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radiolabeled antagonist (e.g., [³H]-CGP12177) to each well.

-

Add increasing concentrations of the unlabeled test compound (this compound) or a reference compound (e.g., propranolol).

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled antagonist).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

-

Incubation and Filtration:

-

Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This assay will be used to determine the antimicrobial spectrum of the test compound.

Detailed Protocol: Broth Microdilution MIC Assay

-

Preparation of Reagents and Microorganisms:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Culture a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) to the mid-logarithmic phase.

-

Adjust the turbidity of the microbial suspensions to a 0.5 McFarland standard.

-

-

Assay Setup:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Include a positive control (microorganisms with no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

-

In Vitro Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a novel compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[10]

Detailed Protocol: MTT Cytotoxicity Assay

-

Cell Culture and Seeding:

-

Culture a human cell line (e.g., HEK293 for non-cancerous cells, or a cancer cell line like HeLa) in appropriate media.

-

Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Assay:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell viability).

-

Proposed In Vivo Evaluation

Following promising in vitro results, the efficacy and safety of the compound should be evaluated in appropriate animal models.

Animal Model for β-Blocker Efficacy

A commonly used model to assess the in vivo effects of β-blockers is the conscious, instrumented rat model.[11]

-

Procedure: Rats are surgically implanted with telemetry devices to continuously monitor heart rate and blood pressure. After a recovery period, the test compound is administered (e.g., intravenously or orally), and changes in baseline heart rate and blood pressure are recorded. To assess β-blocking activity, the ability of the compound to antagonize the effects of a β-agonist like isoproterenol is measured.

Animal Model for Antimicrobial Efficacy

A murine model of systemic infection is a standard preclinical model for evaluating the in vivo efficacy of new antimicrobial agents.[12]

-

Procedure: Mice are infected with a lethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus). The test compound is then administered at various doses and time points post-infection. The primary endpoint is the survival rate of the treated mice compared to a control group receiving a vehicle.

Preliminary Safety and Toxicology

Based on safety data sheets for structurally related aminopropanols, potential hazards may include skin and eye irritation.[13] A comprehensive toxicological assessment should be conducted, including acute toxicity studies in rodents to determine the LD₅₀, and preliminary repeated-dose toxicity studies to identify any target organ toxicity.

Future Directions

Should this compound demonstrate a favorable profile in the proposed studies, further research should focus on:

-

Lead Optimization: Synthesis and evaluation of analogs to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying its β-adrenergic and antimicrobial activities.

-

Pharmacokinetic Profiling: Detailed studies on its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Advanced In Vivo Models: Evaluation in more complex disease models, such as models of hypertension or chronic infections.

Conclusion

This compound presents an intriguing profile as a potential dual-action therapeutic agent. Its structural similarity to known β-blockers and other antimicrobial aminopropanols provides a strong rationale for its investigation. The experimental workflows detailed in this guide offer a systematic and comprehensive approach to characterizing its biological activities and assessing its therapeutic potential. The successful execution of these studies will provide critical insights into the pharmacology of this novel compound and its promise for future drug development.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C13H21NO2 | CID 2770885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Preclinical assessment of a propanol-amine derivative as a novel anti-persister molecule candidate for antibacterial co-therapy [lirias.kuleuven.be]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Further studies regarding the structure activity relationships of β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a chemical compound belonging to the phenoxypropanolamine class. This class of molecules is of significant interest in medicinal chemistry due to the well-established pharmacological activities of many of its members, particularly as β-adrenergic receptor antagonists, commonly known as beta-blockers. The structural motif of a propan-2-ol backbone linked to a substituted phenoxy group and an amino group is a key pharmacophore for interaction with β-adrenergic receptors. The presence of a tert-butyl group on the phenoxy ring is expected to influence the compound's lipophilicity, receptor binding affinity, and metabolic stability, thereby modulating its overall biological profile.

This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential pharmacological activity based on structure-activity relationships of related compounds, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is primarily sourced from publicly available chemical databases.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-amino-3-(4-tert-butylphenoxy)propan-2-ol |

| Molecular Formula | C₁₃H₂₁NO₂ |

| Molecular Weight | 223.31 g/mol |

| CAS Number | 41403-84-3 |

| Appearance | White powder[3] |

| Purity | ≥97% (commercially available)[4] |

| SMILES | CC(C)(C)c1ccc(cc1)OCC(CN)O |

| InChIKey | LPNCSYWIVAILJB-UHFFFAOYSA-N |

Synthesis

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

-

Reaction Setup: To a solution of 4-tert-butylphenol (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a base like sodium hydroxide or potassium carbonate (1.1 equivalents).

-

Addition of Epichlorohydrin: Stir the mixture at room temperature and add epichlorohydrin (1.2 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

Step 2: Synthesis of this compound

-

Aminolysis of the Epoxide: Dissolve the purified 1-(4-tert-butylphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent like methanol or ethanol.

-

Reaction with Ammonia: Add a concentrated aqueous solution of ammonia (a large excess) to the epoxide solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating in a sealed vessel for several hours to overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, evaporate the solvent and excess ammonia under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on silica gel to afford this compound.

Caption: General synthetic pathway for this compound.

Potential Pharmacological Activity and Signaling Pathways

While direct experimental data on the biological activity of this compound is scarce in the public domain, its structural similarity to known β-adrenergic antagonists allows for informed predictions regarding its potential pharmacological effects and mechanism of action.

Structure-Activity Relationships (SAR)

The general structure of phenoxypropanolamines is crucial for their interaction with β-adrenergic receptors. Key structural features include:

-

The Propan-2-ol Moiety: The hydroxyl group on the second carbon of the propane chain is essential for binding to the receptor.

-

The Amino Group: The nature of the substituent on the amino group is a primary determinant of the compound's activity (agonist vs. antagonist) and selectivity (β₁ vs. β₂). A primary amine, as in the title compound, is less common in clinically used beta-blockers, which typically feature secondary amines with bulky alkyl groups like isopropyl or tert-butyl. However, the presence of a primary amine does not preclude activity.

-

The Phenoxy Ring: Substituents on the aromatic ring significantly influence the potency, cardioselectivity, and pharmacokinetic properties of the compound.[1][5][6] A study on related compounds found that a para-substituted tert-butyl group on the phenoxy ring of a phenoxypropanolamine with an N-isopropyl group resulted in a weak β-adrenoceptor antagonist without cardioselective properties.[7] This suggests that this compound may also exhibit some degree of β-adrenergic antagonism.

Postulated Signaling Pathway: β-Adrenergic Receptor Blockade

Based on its chemical structure, it is hypothesized that this compound acts as a competitive antagonist at β-adrenergic receptors. The binding of endogenous catecholamines (epinephrine and norepinephrine) to these receptors activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in physiological responses such as increased heart rate, contractility, and bronchodilation.

By competitively binding to the β-adrenergic receptors, this compound would prevent the binding of endogenous catecholamines, thereby inhibiting this signaling pathway and leading to a reduction in heart rate and blood pressure.

Caption: Postulated mechanism of action via β-adrenergic receptor blockade.

Experimental Protocols for Biological Evaluation

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, generalized protocols for key assays.

In Vitro: β-Adrenergic Receptor Binding Assay

This assay determines the affinity of the compound for β-adrenergic receptors.

-

Preparation of Cell Membranes:

-

Culture cells expressing the desired β-adrenergic receptor subtype (e.g., CHO or HEK293 cells stably transfected with β₁ or β₂ receptors).

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Competitive Radioligand Binding:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Add increasing concentrations of the test compound (this compound).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

To determine non-specific binding, include control wells containing a high concentration of a non-radiolabeled antagonist (e.g., propranolol).

-

-

Detection and Data Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

Caption: Workflow for a β-adrenergic receptor binding assay.

In Vivo: Cardiovascular Effects in an Animal Model

This experiment assesses the effect of the compound on cardiovascular parameters in a living organism.

-

Animal Model: Use a suitable animal model, such as anesthetized rats or dogs.

-

Instrumentation:

-

Anesthetize the animal and maintain anesthesia throughout the experiment.

-

Cannulate the carotid artery to measure blood pressure and the jugular vein for drug administration.

-

Attach ECG electrodes to monitor heart rate and rhythm.

-

-

Experimental Procedure:

-

Allow the animal to stabilize after instrumentation.

-

Administer increasing doses of the test compound (this compound) intravenously.

-

Record blood pressure and heart rate continuously.

-

To assess β-blocking activity, administer a β-agonist like isoproterenol before and after the administration of the test compound and measure the blunting of the isoproterenol-induced tachycardia.

-

-

Data Analysis:

-

Calculate the percentage change in heart rate and blood pressure from baseline at each dose of the test compound.

-

Determine the dose-response relationship for the compound's effects on cardiovascular parameters.

-

Quantify the β-blocking potency by comparing the responses to isoproterenol in the presence and absence of the test compound.

-

Conclusion

This compound is a molecule of interest within the well-studied class of phenoxypropanolamines. Based on established structure-activity relationships, it is likely to possess β-adrenergic blocking activity. This technical guide has provided a framework for its synthesis and a detailed overview of the experimental protocols necessary for its thorough biological evaluation. Further research, including the generation of quantitative in vitro and in vivo data, is required to fully characterize the pharmacological profile of this compound and to determine its potential as a therapeutic agent. The provided methodologies and diagrams serve as a valuable resource for researchers embarking on the investigation of this and related molecules.

References

- 1. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H21NO2 | CID 2770885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.41403-84-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Further studies regarding the structure activity relationships of beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Pharmacology of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacology of 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-ol derivatives, a class of compounds belonging to the aryloxypropanolamine family, which is well-recognized for its interaction with the adrenergic system. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to support further research and development in this area.

Core Pharmacological Profile: Beta-Adrenergic Antagonism

Derivatives of this compound are primarily characterized as antagonists of β-adrenergic receptors (β-blockers). The core structure, an aryloxypropanolamine, is a well-established pharmacophore for this activity. The substitution on both the aromatic ring and the terminal amine group plays a crucial role in determining the potency, selectivity, and overall pharmacological profile of these compounds.

The presence of a tert-butyl group at the para-position of the phenoxy ring is a key structural feature. Research on related compounds indicates that this bulky substituent significantly influences the interaction with the β-adrenergic receptors. One study identified a para-substituted tertiary butylphenoxy derivative as a weak β-adrenoceptor antagonist lacking cardioselectivity. This suggests that while the core structure possesses affinity for β-receptors, the specific substitution pattern may not be optimal for potent and selective blockade.

Structure-Activity Relationships (SAR)

The pharmacological activity of aryloxypropanolamine derivatives is governed by several structural factors:

-

The Amine Substituent: The nature of the alkyl group on the terminal amine is critical for potency and selectivity. Generally, branched alkyl groups such as isopropyl and tert-butyl are favored for β-antagonistic activity. The tert-butyl group is often associated with non-selective β-blockade, while smaller or more linear groups can sometimes confer selectivity for β1-receptors.

-

The Aromatic Ring Substitution: The position and nature of substituents on the phenoxy ring are primary determinants of β1-selectivity and overall potency. Para-substitution is a common feature in many cardioselective β-blockers. However, the bulky tert-butyl group at this position appears to diminish both potency and selectivity.

-

The Propanolamine Side Chain: The (S)-configuration of the hydroxyl-bearing carbon in the propan-2-ol linker is essential for optimal binding to the β-receptor.

Quantitative Pharmacological Data

While specific quantitative data for this compound and its direct N-substituted derivatives are not extensively available in the public literature, data from structurally analogous compounds can provide valuable insights. The following table summarizes the β-adrenergic blocking activity of N-isopropyl and N-tert-butyl derivatives of a structurally similar compound, 1-(2-isopropyl-5-methyl-phenoxy)-propan-2-ol, as determined by their pA2 values. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Compound | N-Substituent | β1-Adrenoceptor (Rat Atria) pA2 | β2-Adrenoceptor (Rat Uterus) pA2 | Selectivity (β1/β2) |

| 1-(2-isopropyl-5-methyl-phenoxy)-3-(isopropylamino)propan-2-ol oxalate | Isopropyl | 7.8 | 7.5 | Non-selective |

| 1-(2-isopropyl-5-methyl-phenoxy)-3-(tert-butylamino)propan-2-ol oxalate | tert-Butyl | 8.0 | 7.8 | Non-selective |

| Propranolol (Reference) | Isopropyl | 8.5 | 8.3 | Non-selective |

| Atenolol (Reference) | Isopropyl | 7.5 | 6.0 | β1-selective |

Data adapted from Jindal et al., European Journal of Medicinal Chemistry, 2003.

These data suggest that both N-isopropyl and N-tert-butyl substitution on a similar phenoxypropanolamine scaffold result in non-selective β-adrenergic blockade with potencies comparable to standard β-blockers. The tert-butyl derivative showed slightly higher potency than the isopropyl derivative in this particular series.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the pharmacological characterization of β-adrenergic antagonists.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of the test compounds for β1- and β2-adrenergic receptors.

Materials:

-

Membrane preparations from tissues or cells expressing β1- (e.g., turkey erythrocyte membranes) or β2- (e.g., rat lung homogenates) adrenergic receptors.

-

Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP).

-

Non-specific binding control: Propranolol (high concentration).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Test compounds: this compound derivatives.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of propranolol.

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Cardiovascular Studies in Anesthetized Animals

This in vivo assay assesses the β-blocking activity of a compound by measuring its ability to antagonize the cardiovascular effects of a β-agonist.

Objective: To determine the in vivo potency and selectivity of the test compounds in blocking isoprenaline-induced tachycardia (β1) and hypotension (β2).

Materials:

-

Anesthetized animals (e.g., rats or cats).

-

Isoprenaline (β-agonist).

-

Test compounds.

-

Anesthetic agent (e.g., pentobarbital sodium).

-

Physiological recording equipment for monitoring heart rate and blood pressure.

-

Intravenous catheters.

Protocol:

-

Anesthetize the animal and insert catheters for drug administration and blood pressure measurement.

-

Record baseline heart rate and blood pressure.

-

Administer a dose of isoprenaline intravenously and record the resulting increase in heart rate (tachycardia) and decrease in blood pressure (hypotension).

-

After the cardiovascular parameters return to baseline, administer the test compound intravenously.

-

After a suitable time for the antagonist to take effect, repeat the isoprenaline challenge.

-

Measure the inhibition of the isoprenaline-induced responses by the test compound.

-

Construct dose-response curves for the antagonist's effect on both the chronotropic (heart rate) and vasodilator (blood pressure) responses to isoprenaline.

-

Calculate the dose of the antagonist required to cause a 50% reduction in the isoprenaline response (ED50).

-

The ratio of the ED50 for the β2-mediated response (hypotension) to the ED50 for the β1-mediated response (tachycardia) gives an indication of the cardioselectivity.

Signaling Pathway

β-Adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like adrenaline, the receptor activates a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the characteristic physiological responses (e.g., increased heart rate and contractility).

β-blockers, such as the this compound derivatives, act as competitive antagonists at the β-adrenergic receptor. They bind to the receptor but do not activate it, thereby preventing the binding of endogenous catecholamines and inhibiting the downstream signaling cascade.

Conclusion

The this compound scaffold represents a class of compounds with confirmed β-adrenergic antagonistic properties. The available data, primarily from structurally related analogs, suggest that N-isopropyl and N-tert-butyl derivatives are likely to be non-selective β-blockers with moderate to good potency. The bulky para-tert-butyl group on the phenoxy ring appears to reduce the potential for cardioselectivity that is often seen with other para-substituents. Further synthesis and detailed pharmacological evaluation of a broader range of N-substituted derivatives are warranted to fully elucidate the structure-activity relationships and to identify compounds with potentially improved therapeutic profiles. The experimental protocols and signaling pathway information provided herein offer a solid foundation for such future investigations.

An In-depth Technical Guide to 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is a chemical compound belonging to the aryloxypropanolamine class. Its structural features, particularly the 1-amino-3-aryloxy-propan-2-ol scaffold, are characteristic of beta-adrenergic receptor antagonists, commonly known as beta-blockers. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its expected pharmacological action based on structure-activity relationships (SAR) within its class, and relevant experimental methodologies.

The IUPAC name for this compound is 1-amino-3-(4-tert-butylphenoxy)propan-2-ol .[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₁NO₂ | PubChem CID: 2770885[1] |

| Molecular Weight | 223.31 g/mol | PubChem CID: 2770885[1] |

| CAS Number | 41403-84-3 | PubChem CID: 2770885[1] |

| Appearance | Expected to be a solid at room temperature | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General knowledge of similar compounds |

Synthesis

The synthesis of this compound can be achieved through a two-step process, which is a common method for the preparation of aryloxypropanolamine derivatives. The general strategy involves the formation of an epoxide intermediate from 4-tert-butylphenol, followed by a ring-opening reaction with an amine.

Experimental Protocol:

Step 1: Synthesis of 1-(4-tert-butylphenoxy)-2,3-epoxypropane

This step involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base.

-

Materials:

-

4-tert-butylphenol

-

Epichlorohydrin

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Solvent (e.g., isopropanol, acetone, or a biphasic system)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol in the chosen solvent.

-

Add a stoichiometric equivalent or a slight excess of a base (e.g., powdered NaOH or K₂CO₃).

-

To this stirring mixture, add a slight excess of epichlorohydrin dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (inorganic salt) is present, filter it off.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent for extraction and wash with water to remove any remaining base and salt.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(4-tert-butylphenoxy)-2,3-epoxypropane.

-